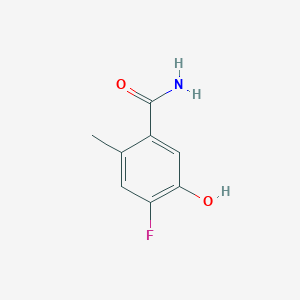

4-Fluoro-5-hydroxy-2-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-5-hydroxy-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-4-2-6(9)7(11)3-5(4)8(10)12/h2-3,11H,1H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHIWIHBNMGDGSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)N)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 4 Fluoro 5 Hydroxy 2 Methylbenzamide

Retrosynthetic Analysis of the 4-Fluoro-5-hydroxy-2-methylbenzamide Core

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most straightforward approach involves disconnecting the amide C-N bond, which points to 4-fluoro-5-hydroxy-2-methylbenzoic acid or a reactive derivative (like an acyl chloride) and ammonia (B1221849) as the immediate precursors.

Further disconnection of the carboxylic acid intermediate, 4-fluoro-5-hydroxy-2-methylbenzoic acid, suggests a key precursor: 5-fluoro-4-hydroxy-2-methylbenzaldehyde bldpharm.com. This aldehyde can be synthesized from appropriately substituted toluene (B28343) or cresol (B1669610) derivatives. The primary challenge in the synthesis is the precise installation of the four substituents—fluoro, hydroxyl, methyl, and carboxamide groups—at the desired 1, 2, 4, and 5 positions on the aromatic ring. The directing effects of the existing substituents must be carefully managed throughout the synthesis to achieve the correct regiochemistry. fiveable.me

A plausible retrosynthetic pathway is outlined below:

Target: this compound

Disconnect 1 (Amide bond): <= 4-Fluoro-5-hydroxy-2-methylbenzoic acid + Ammonia

Disconnect 2 (Carboxylic acid): <= 5-Fluoro-4-hydroxy-2-methylbenzaldehyde (via oxidation)

Disconnect 3 (Aldehyde): <= 4-Fluoro-5-methoxy-2-methyltoluene (via formylation and demethylation)

Disconnect 4 (Core Structure): <= 4-Fluoro-2-methylphenol or a related substituted toluene.

Development and Optimization of Synthetic Routes

The synthesis of this compound can be approached through various linear and convergent pathways. Optimization focuses on maximizing yield, ensuring regiochemical purity, and improving process efficiency.

Multi-Step Linear and Convergent Synthetic Pathways

A common linear pathway begins with a commercially available substituted toluene. For instance, starting from 2-fluoro-4-nitrotoluene (B45272), a series of reactions including reduction, diazotization, and substitution can be employed to install the required functional groups. A key intermediate in many routes is a protected phenol, often using a methoxy (B1213986) group, which is later cleaved to reveal the free hydroxyl group.

One documented approach involves the synthesis of the key intermediate 4-amino-2-fluoro-N-methyl-benzamide from 2-fluoro-4-nitrotoluene. researchgate.net This process involves:

Oxidation: The methyl group of 2-fluoro-4-nitrotoluene is oxidized to a carboxylic acid using an oxidant like potassium permanganate (B83412) in the presence of a phase-transfer catalyst.

Amidation: The resulting benzoic acid is converted to an amide. This is typically a two-step process involving chlorination with an agent like thionyl chloride to form the acyl chloride, followed by amination with an appropriate amine. researchgate.netnih.gov

Reduction: The nitro group is reduced to an amine, often through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. researchgate.net

While this route produces a related structure, it highlights a viable multi-step sequence for building a substituted benzamide (B126). To achieve the target compound, this compound, a route starting from a precursor like 5-Fluoro-4-hydroxy-2-methylbenzaldehyde is more direct. bldpharm.com The conversion would proceed via oxidation of the aldehyde to the carboxylic acid, followed by amidation.

Application of Modern Organic Synthesis Techniques (e.g., C-H Functionalization, Cross-Coupling)

Modern synthetic methods offer more efficient and atom-economical alternatives to classical multi-step syntheses.

C-H Functionalization: This technique allows for the direct installation of functional groups onto the C-H bonds of the aromatic ring, bypassing the need for pre-functionalized starting materials. rsc.org For the synthesis of benzamides, transition-metal-catalyzed C-H activation has become a powerful tool. rsc.orgrsc.org For example, palladium or nickel catalysts can direct the functionalization of the ortho C-H bond of a benzamide derivative. rsc.orgacs.org While a direct C-H functionalization to install all four substituents on a simple benzene (B151609) ring in a single sequence is challenging, these methods are invaluable for modifying advanced intermediates.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig amination, are fundamental to modern aromatic chemistry. youtube.com In the context of this compound synthesis, a cross-coupling strategy could be envisioned where a di-halogenated benzene derivative undergoes sequential couplings to introduce the methyl group and the amide functionality. Decarbonylative cross-coupling of amides has also emerged as a method to form C-C and C-X bonds. nih.gov

Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of drug manufacturing. pfizer.commdpi.com These principles can be applied to the synthesis of this compound in several ways:

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical fluids where possible. mdpi.com

Catalysis: Employing catalytic reagents instead of stoichiometric ones minimizes waste. ispe.orgpharmaceutical-technology.com The use of transition-metal catalysts in C-H functionalization and cross-coupling reactions is an example of this principle. pharmaceutical-technology.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. C-H activation and cycloaddition reactions are inherently more atom-economical than classical methods that require protecting groups and multi-step conversions. rsc.orgresearchgate.net

Energy Efficiency: Utilizing methods like continuous flow synthesis can lead to better reaction control, reduced energy consumption, and minimized waste generation compared to traditional batch processing. ispe.org

Renewable Feedstocks: Developing synthetic routes that start from renewable bio-based materials instead of petroleum-based feedstocks. ispe.org

| Green Chemistry Principle | Application in Synthesis |

| Catalysis | Use of Pd, Ni, or Co catalysts for cross-coupling and C-H functionalization steps. rsc.orgpharmaceutical-technology.com |

| Safer Solvents | Performing reactions in water or ethanol instead of chlorinated solvents. mdpi.com |

| Atom Economy | Designing routes that avoid protecting groups and use addition reactions. rsc.org |

| Process Optimization | Implementing continuous flow manufacturing for key steps. ispe.org |

Control of Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: The synthesis of a polysubstituted benzene like this compound is a significant challenge in regiocontrol. The order of substituent introduction is critical. The directing effects of the substituents (ortho, para, or meta) must be strategically orchestrated. fiveable.me For example, the methyl group is an ortho, para-director, as is the hydroxyl group, while the fluorine atom is a deactivating ortho, para-director. The synthesis must navigate these competing influences to achieve the desired 1,2,4,5-substitution pattern. Modern palladium-catalyzed reactions often provide excellent regioselectivity that may not be achievable through classical electrophilic aromatic substitution. nih.govacs.org

Stereoselectivity: The final compound, this compound, is achiral and does not have any stereocenters. Therefore, control of stereoselectivity is not applicable to the synthesis of the final product itself. However, if chiral catalysts or reagents were used in intermediate steps, stereoisomers could potentially be formed that would need to be addressed.

Isolation and Purification Strategies for Complex Benzamide Intermediates and Final Product

The isolation and purification of the final product and any advanced intermediates are crucial for obtaining a compound of high purity.

Crystallization: Recrystallization is a preferred method for purifying solid compounds like benzamides. researchgate.net The choice of solvent is critical; polar solvents such as ethanol, acetonitrile, or 1,4-dioxane (B91453) are often effective for amides. researchgate.net The process involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, which enables the formation of pure crystals. youtube.com

Chromatography: For mixtures that are difficult to separate by crystallization, silica (B1680970) gel column chromatography is a standard technique. nih.gov A solvent system, typically a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate), is used to elute the components from the column at different rates based on their polarity. nih.gov

Extraction and Washing: After the reaction is complete, a liquid-liquid extraction is often performed to separate the product from the reaction mixture. This is typically followed by washing the organic layer with water, brine, or acidic/basic solutions to remove residual reagents and byproducts before the solvent is evaporated. nih.gov

These purification steps are essential to remove unreacted starting materials, catalysts, and side products generated during the synthesis. nih.gov

Advanced Structural Elucidation and Conformational Analysis of 4 Fluoro 5 Hydroxy 2 Methylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-Fluoro-5-hydroxy-2-methylbenzamide in solution. While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, two-dimensional (2D) techniques are essential for mapping the complete molecular framework.

2D NMR experiments are crucial for establishing the bonding network and spatial proximity of atoms within the molecule. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. youtube.com For this compound, a COSY spectrum would be expected to show a correlation between the two aromatic protons on the benzamide (B126) ring, confirming their adjacent positions. It would also help differentiate aromatic signals from the methyl and amide protons, which would lack cross-peaks to other protons (except under specific conditions of long-range coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbons they are attached to (¹J C-H). youtube.com An HSQC spectrum would show distinct cross-peaks connecting the methyl protons to the methyl carbon, and each aromatic proton to its respective aromatic carbon. This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range correlations between protons and carbons, typically over two to four bonds (²J C-H and ³J C-H). youtube.com This is arguably the most powerful tool for assembling the molecular skeleton. For instance, the methyl protons would show an HMBC correlation to the aromatic carbon they are attached to (C2), the adjacent aromatic carbon (C1), and the carbonyl carbon. The amide (NH₂) protons would show correlations to the carbonyl carbon and the aromatic carbons at the C1 and C6 positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space correlations between protons that are physically close to each other (typically within 5 Å), regardless of their bonding sequence. researchgate.net A NOESY spectrum would be critical for determining the molecule's preferred conformation in solution. Key expected correlations would include a cross-peak between the methyl protons and the aromatic proton at the C3 position, as well as between the amide protons and the aromatic proton at the C6 position, confirming the spatial arrangement around the amide bond.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlating Protons (¹H) | Correlating Atom (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | Aromatic H-3 | Aromatic H-6 | Confirms adjacency of aromatic protons. |

| HSQC | Methyl Protons (-CH₃) | Methyl Carbon (-CH₃) | Assigns methyl carbon signal. |

| HSQC | Aromatic Protons (H-3, H-6) | Aromatic Carbons (C-3, C-6) | Assigns protonated aromatic carbon signals. |

| HMBC | Methyl Protons (-CH₃) | C-1, C-2, C-3, Carbonyl (C=O) | Connects methyl group to the aromatic ring and amide functional group. |

| HMBC | Amide Protons (-NH₂) | Carbonyl (C=O), C-1, C-6 | Positions the amide group relative to the aromatic ring. |

| NOESY | Methyl Protons (-CH₃) | Aromatic H-3 | Confirms spatial proximity and conformation. |

| NOESY | Amide Protons (-NH₂) | Aromatic H-6 | Indicates rotational preference of the amide bond. |

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Conformation and Intermolecular Interactions

The crystal packing of benzamide derivatives is often dominated by a network of non-covalent interactions. mdpi.com For this compound, several key interactions are expected to define its supramolecular structure:

Hydrogen Bonding: The presence of three hydrogen bond donor groups (hydroxyl -OH and amide -NH₂) and three acceptor sites (hydroxyl oxygen, carbonyl oxygen, and the fluorine atom) suggests that hydrogen bonding will be the primary organizing force. It is highly probable that strong intermolecular hydrogen bonds would form, such as between the amide N-H of one molecule and the carbonyl C=O of another, creating classic amide-amide interactions. The hydroxyl group is also a potent hydrogen bond donor and acceptor, likely participating in chains or rings with other hydroxyl or carbonyl groups.

Halogen Bonding: Although fluorine is the least polarizable halogen and typically forms weak halogen bonds, its participation in such interactions cannot be discounted. In some fluorinated organic compounds, C-F groups can act as weak halogen bond donors or, more commonly, as acceptors in hydrogen bonds (C-H···F). mdpi.com Analysis of the crystal structure would involve examining short intermolecular contacts between the fluorine atom and electrophilic regions on adjacent molecules.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor Group | Acceptor Group | Expected Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | Amide (N-H) | Carbonyl (C=O) | Formation of primary structural motifs (e.g., chains, dimers). |

| Hydrogen Bond | Hydroxyl (O-H) | Carbonyl (C=O) or Hydroxyl (O-H) | Cross-linking of primary motifs into sheets or 3D networks. |

| Hydrogen Bond | Amide/Hydroxyl (N-H/O-H) | Fluorine (C-F) | Secondary stabilization of the crystal lattice. |

| Halogen Bond (weak) | Fluorine (C-F) | Electrophilic region (e.g., carbonyl oxygen) | Directional interaction contributing to overall packing efficiency. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Probes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of functional groups. nih.gov These techniques are complementary and highly sensitive to the chemical environment, making them excellent for confirming the presence of key functional groups and probing intermolecular interactions, such as hydrogen bonding. esisresearch.org

In the FT-IR and Raman spectra of this compound, characteristic bands would confirm its structure. ijtsrd.com The O-H and N-H stretching vibrations are expected to appear as broad bands in the 3500-3200 cm⁻¹ region, with their exact position and shape being indicative of the strength of hydrogen bonding. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. A strong absorption band corresponding to the C=O (Amide I) stretching vibration is expected in the 1680-1630 cm⁻¹ region. The position of this band is sensitive to hydrogen bonding; stronger bonding typically shifts the absorption to a lower wavenumber. researchgate.net Other key vibrations include the N-H bending (Amide II) band around 1600 cm⁻¹, aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region, and a C-F stretching band, which is expected to be a strong absorption in the IR spectrum between 1250 and 1000 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity |

|---|---|---|---|

| O-H Stretch | Hydroxyl | 3500 - 3200 (broad) | FT-IR |

| N-H Stretch | Amide | 3400 - 3200 | FT-IR |

| C-H Stretch | Aromatic & Methyl | 3100 - 2850 | FT-IR, Raman |

| C=O Stretch (Amide I) | Carbonyl | 1680 - 1630 | FT-IR (strong) |

| N-H Bend (Amide II) | Amide | 1620 - 1580 | FT-IR |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | FT-IR, Raman |

| C-F Stretch | Fluoroaromatic | 1250 - 1000 | FT-IR (strong) |

Advanced Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the exact mass of this compound, allowing for the unambiguous determination of its molecular formula, C₈H₈FNO₂.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern is predictable based on the stability of the resulting ions. For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: Loss of the -NH₂ radical to form a stable acylium ion.

Loss of the amide group: Cleavage of the C-N bond to lose CONH₂.

McLafferty rearrangement: If applicable, though less likely for this specific structure.

Cleavage of the aromatic ring: Resulting in smaller charged fragments.

Isotopic labeling studies, while not commonly reported for this specific molecule, could be employed to verify fragmentation mechanisms. For example, substituting the amide protons with deuterium (by exchange with D₂O) would result in a 2-unit mass shift in the molecular ion and in any fragments still containing the amide group, confirming the pathways involving this functional group.

Table 4: Predicted Mass Spectrometry Fragments of this compound (C₈H₈FNO₂)

| Fragment Ion Structure | Proposed Fragmentation Pathway | Expected m/z (mass-to-charge ratio) |

|---|---|---|

| [C₈H₈FNO₂]⁺˙ | Molecular Ion (M⁺˙) | 169 |

| [C₈H₆FO₂]⁺ | Loss of NH₂ radical (M - 16) | 153 |

| [C₇H₅FO]⁺˙ | Loss of CONH₂ (M - 44) | 124 |

| [C₇H₆FO]⁺ | Loss of CO (from [M-NH₂]⁺) | 125 |

Computational Chemistry and Theoretical Investigations of 4 Fluoro 5 Hydroxy 2 Methylbenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Density Functional Theory (DFT) has been a primary tool for investigating compounds structurally similar to 4-Fluoro-5-hydroxy-2-methylbenzamide. Specifically, studies on its isomer, p-Fluoro-N-(2-hydroxy-5-methylphenyl)benzamide, using the B3LYP/6-311G(d,p) level of theory, have provided valuable data that can be extrapolated to understand the target compound. mdpi.comresearchgate.net These calculations help in elucidating the molecular geometry, vibrational frequencies, and electronic properties. mdpi.com

Theoretical evaluations have shown good agreement with experimental data for related isomers, confirming the reliability of the computational methods used. mdpi.comresearchgate.net The analysis of infrared spectra, for instance, reaffirms the presence of key functional groups such as N-H, C=O, O-H, C-F, and C-H, which are also present in this compound. mdpi.com

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For the related isomer, o-Fluoro-N-(2-hydroxy-5-methylphenyl)benzamide, the HOMO is localized over the hydroxy-methylbenzamide ring and the central amide segment. mdpi.com The LUMO, in contrast, is distributed over the entire molecule, with the exception of the hydroxyl group. This distribution suggests a potential for electron transfer from the oxygen of the hydroxyl group towards the fluoro-phenyl ring through conjugation. mdpi.com

The HOMO-LUMO gap and other reactivity descriptors derived from FMO analysis provide a quantitative measure of the molecule's reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Frontier Molecular Orbital Properties of a Related Isomer

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Data derived from theoretical calculations on a structurally similar isomer.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. The MEP map provides a visual representation of the charge distribution on the molecule's surface.

In studies of related fluoro-N-(2-hydroxy-5-methylphenyl)benzamide isomers, the MEP surface reveals regions of negative potential (red) and positive potential (blue). mdpi.com The negative potential is typically concentrated around electronegative atoms like oxygen and fluorine, indicating likely sites for electrophilic attack. Conversely, positive potential is found around the hydrogen atoms, particularly the N-H and O-H groups, which are potential sites for nucleophilic attack. mdpi.com This analysis is critical for understanding how the molecule will interact with other molecules, including biological macromolecules. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Studies on the isomers of Fluoro-N-(2-hydroxy-5-methylphenyl)benzamide have included molecular docking with vascular endothelial growth factor (VEGF) receptors, VEGFR-1 and VEGFR-2. mdpi.com The results indicated similar binding behaviors for the different isomers, suggesting that the position of the fluorine atom might not substantially alter the interaction with these specific receptors. mdpi.com

Molecular docking studies can predict the specific binding modes and key intermolecular interactions between a ligand and its target. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For fluoroquinolone compounds, which share some structural similarities, docking studies with human topoisomerase II have identified key amino acid residues involved in binding, such as GLN773, ASN770, and LYS723. nih.gov Similar detailed interaction mapping would be the goal of docking studies involving this compound with its relevant biological targets.

Table 2: Predicted Binding Affinities of Related Compounds with Biological Targets

| Compound Class | Target | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Fluoroquinolones | Topoisomerase IIa | -9.95 to -11.43 |

| Fluoroquinolones | Topoisomerase IIb | -8.79 to -11.43 |

Data from docking studies on similar compound classes, indicating the potential for strong binding interactions. nih.gov

In Silico Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov While specific QSAR models for this compound were not found in the searched literature, the principles of QSAR are highly relevant for the design of new analogs with improved activity.

QSAR studies involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and then using statistical methods to build a mathematical model that predicts the activity of new compounds. The validation of these models is a critical step to ensure their predictive power. nih.gov For a compound like this compound, a QSAR model could be developed by synthesizing and testing a series of related analogs, which would then guide the design of more potent and selective molecules.

Computational Prediction of In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The in vitro ADME properties of a compound are critical indicators of its potential as a drug candidate. Computational tools like SwissADME and pkCSM utilize a molecule's structure, typically from a SMILES (Simplified Molecular Input Line Entry System) string, to predict these properties based on quantitative structure-activity relationship (QSAR) models and machine learning algorithms. nih.govnih.govswissadme.ch These predictions help in identifying potential liabilities of a drug candidate long before it is synthesized, thereby saving time and resources. lew.rougm.ac.id

The physicochemical properties of a molecule are fundamental to its pharmacokinetic behavior. Parameters such as molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA) are key determinants of a drug's ability to be absorbed and distributed in the body. Drug-likeness models, like Lipinski's rule of five, provide a general guideline for the oral bioavailability of a compound.

The predicted physicochemical properties for 4-Fluoro-5-hydroxy-2,N-dimethyl-benzamide are summarized in the table below.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of 4-Fluoro-5-hydroxy-2,N-dimethyl-benzamide

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Formula | C₁₀H₁₂FNO₂ | |

| Molecular Weight | 197.21 g/mol | Within the desirable range for oral drugs. |

| LogP (octanol/water partition coefficient) | 1.58 | Indicates moderate lipophilicity, which is favorable for absorption. |

| Topological Polar Surface Area (TPSA) | 49.63 Ų | Suggests good intestinal absorption and cell permeability. |

| Number of Hydrogen Bond Donors | 1 | |

| Number of Hydrogen Bond Acceptors | 3 | |

| Rotatable Bonds | 2 | Indicates good oral bioavailability. |

This data is computationally generated for 4-Fluoro-5-hydroxy-2,N-dimethyl-benzamide as a surrogate.

Computational models can predict various ADME parameters, providing insights into how a drug will behave in a biological system. These predictions cover absorption, distribution, metabolism, and excretion pathways.

The predicted ADME properties for 4-Fluoro-5-hydroxy-2,N-dimethyl-benzamide are detailed in the following table.

Table 2: Predicted ADME Properties of 4-Fluoro-5-hydroxy-2,N-dimethyl-benzamide

| Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Indicates good potential for passive diffusion across the intestinal wall. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively pumped out of cells by P-gp, which is favorable for bioavailability. |

| Distribution | ||

| Volume of Distribution (VDss) | 0.45 L/kg | Suggests that the drug will distribute into the total body water. |

| Blood-Brain Barrier (BBB) Permeability | Yes | The compound is predicted to be able to cross the blood-brain barrier. nih.gov |

| Plasma Protein Binding | High | The compound is likely to have a high affinity for binding to plasma proteins. |

| Metabolism | ||

| Cytochrome P450 (CYP) 1A2 Inhibitor | No | Low potential for drug-drug interactions via this isoform. |

| Cytochrome P450 (CYP) 2C9 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this isoform. |

| Cytochrome P450 (CYP) 2D6 Inhibitor | No | Low potential for drug-drug interactions via this isoform. |

| Cytochrome P450 (CYP) 3A4 Inhibitor | Yes | Potential for drug-drug interactions with a wide range of other drugs. |

| Excretion |

This data is computationally generated for 4-Fluoro-5-hydroxy-2,N-dimethyl-benzamide as a surrogate.

The in silico analysis suggests that 4-Fluoro-5-hydroxy-2,N-dimethyl-benzamide has a promising ADME profile for an orally administered drug. Its predicted high intestinal absorption and good permeability are favorable for bioavailability. However, the predicted inhibition of CYP2C9 and CYP3A4 indicates a potential for drug-drug interactions, which would require further investigation in later stages of drug development. nih.gov The prediction that it may cross the blood-brain barrier suggests it could be a candidate for targeting the central nervous system.

Mechanistic Investigations of 4 Fluoro 5 Hydroxy 2 Methylbenzamide in Biological Systems in Vitro Focus

Enzyme Modulation Studies: Inhibition or Activation Mechanisms In Vitro

No studies detailing the inhibitory or activation mechanisms of 4-Fluoro-5-hydroxy-2-methylbenzamide on any specific enzymes were identified.

Kinetic Characterization of Enzyme-Ligand Interactions

There is no available data on the kinetic characterization, such as determination of Ki, IC50, or the mode of inhibition, for the interaction between this compound and any enzyme.

Receptor Binding Profiling and Ligand-Receptor Interaction Studies In Vitro

No receptor binding assays or profiling studies for this compound have been published. Consequently, there is no information on its affinity or selectivity for any biological receptors.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

No structure-activity relationship studies have been published that specifically analyze this compound or a series of its analogues.

Systematic Substituent Effects on Biological Activity

There is no available research on how systematic changes to the substituents of the this compound scaffold affect its biological activity.

Impact of Core Modifications on Target Interactions

Information regarding the impact of modifications to the core structure of this compound on its interactions with biological targets is not available in the scientific literature.

Identification and Validation of Specific Molecular Targets In Vitro

Comprehensive searches of scientific literature and research databases have revealed a notable absence of published studies on the specific molecular targets of this compound in vitro. While research exists for structurally analogous compounds, information detailing the direct molecular interactions and validated targets for this particular chemical entity is not currently available in the public domain.

Scientific inquiry into the mechanism of action of a novel compound typically involves a series of in vitro experiments designed to identify and validate its biological targets. This process is fundamental to understanding a compound's pharmacological profile and potential therapeutic applications. The standard workflow for such an investigation would include:

Target Identification: Initial screening assays, such as affinity chromatography, yeast two-hybrid screening, or computational target prediction, would be employed to identify potential protein or nucleic acid targets with which this compound may interact.

Target Validation: Following identification, a range of biophysical and biochemical assays are used to confirm and characterize the interaction. These may include:

Binding Assays: Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays would be utilized to determine the binding affinity (e.g., Kd, Ki) of the compound to its putative target.

Enzymatic Assays: If the identified target is an enzyme, inhibition assays would be conducted to measure the compound's inhibitory potency (e.g., IC50, Ki).

Cell-Based Assays: Functional assays in relevant cell lines would be performed to confirm that the observed biological effects of the compound are a direct consequence of its interaction with the identified target.

The absence of such published data for this compound means that no specific molecular targets can be reported at this time. Consequently, detailed research findings and data tables, which would typically be populated with binding affinities, inhibition constants, and other quantitative measures of molecular interaction, cannot be generated.

Further research is required to elucidate the in vitro molecular targets of this compound. Such studies would be invaluable in characterizing its mechanism of action and exploring its potential for further development.

Derivatization and Analog Synthesis of 4 Fluoro 5 Hydroxy 2 Methylbenzamide for Research Probes

Rational Design Principles for 4-Fluoro-5-hydroxy-2-methylbenzamide Analogues

The rational design of analogues of this compound would be guided by the principles of biology-oriented synthesis (BIOS), which aims to create collections of compounds that are enriched in biological relevance. The primary objective is to systematically modify the parent structure to enhance potency, selectivity, and to introduce functionalities suitable for probing biological systems, without drastically altering the core pharmacophore responsible for its putative biological activity.

Key considerations in the rational design process would include:

Structure-Activity Relationship (SAR) Analysis: Initial computational and in vitro screening of the parent compound would inform which parts of the molecule are critical for its biological effects. The fluorine, hydroxyl, methyl, and amide groups would be systematically modified to understand their individual contributions to target binding and activity.

Target-Based Design: If a putative protein target is known, the design of analogues would be guided by the three-dimensional structure of the target's binding site. Molecular docking simulations would be employed to predict how modifications to the this compound scaffold would affect binding affinity and selectivity.

Introduction of Reporter Groups: For the development of probes, the design would incorporate latent or active reporter groups, such as fluorophores, biotin (B1667282), or clickable handles for bioconjugation. The position of these groups would be carefully chosen to minimize interference with the compound's biological activity.

Physicochemical Property Modulation: Modifications would be designed to fine-tune the physicochemical properties of the analogues, such as solubility, cell permeability, and metabolic stability, to ensure their suitability for use in biological assays.

Synthesis of Modified Benzamide (B126) Scaffolds and Hybrid Molecules

The synthesis of derivatives of this compound would involve multi-step organic synthesis protocols, starting from commercially available precursors. The synthetic strategy would be designed to be flexible, allowing for the introduction of a wide range of chemical diversity.

A plausible synthetic route would start with a suitably substituted fluorotoluene or fluorobenzoic acid derivative. For instance, a synthetic pathway analogous to the preparation of other substituted benzamides could be envisioned. This would likely involve the protection of the hydroxyl group, followed by functionalization of the aromatic ring or modification of the methyl group. The amide bond would typically be formed via the activation of a corresponding carboxylic acid and subsequent reaction with an appropriate amine.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of a lead compound. In the context of this compound, bioisosteric replacements could be introduced at several positions:

Hydroxyl Group: The phenolic hydroxyl group is a key hydrogen bond donor and acceptor. It could be replaced with other groups that can perform similar roles, such as a primary sulfonamide (SO₂NH₂), a hydroxamic acid (CONHOH), or a tetrazole. These modifications can alter the pKa and hydrogen bonding capacity, potentially leading to improved target affinity or selectivity.

Fluorine Atom: The fluorine atom can influence the compound's electronic properties and metabolic stability. It could be replaced with other halogens (Cl, Br) or a trifluoromethyl (CF₃) group to modulate lipophilicity and target interactions.

Amide Bond: The amide bond can be replaced with other linkers, such as a reverse amide, an ester, a sulfonamide, or a urea, to explore different hydrogen bonding patterns and conformational preferences.

Methyl Group: The methyl group could be replaced by other small alkyl groups, or functionalized to introduce further points of diversity.

To transform the this compound scaffold into a molecular probe, it must be functionalized with a reporter tag or a reactive handle for bioconjugation. This is typically achieved by introducing a linker with a terminal functional group that is orthogonal to the chemistry used to synthesize the core scaffold.

Common functionalization strategies include:

Alkylation of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated with a linker containing a terminal azide (B81097) or alkyne, which can then be used for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).

Acylation of an Amino Analogue: If a hydroxyl group is replaced with an amino group, it can be acylated with a linker containing a biotin tag for affinity purification of target proteins, or a fluorophore for visualization in cellular imaging experiments.

Introduction of a Photo-reactive Group: For target identification studies, a photo-activatable cross-linking group, such as a benzophenone (B1666685) or a diazirine, could be incorporated into the molecule. Upon photo-irradiation, this group will form a covalent bond with the target protein, allowing for its subsequent identification by mass spectrometry.

Comparative In Vitro Biological Activity Analysis of this compound Derivatives

Once a library of this compound derivatives has been synthesized, their biological activity would be evaluated in a series of in vitro assays. The specific assays would depend on the putative biological target or pathway of interest.

A typical workflow for the in vitro analysis would include:

Primary Screening: All synthesized compounds would be screened at a single concentration in a high-throughput assay to identify active compounds.

Dose-Response Analysis: Active compounds from the primary screen would be further characterized by generating dose-response curves to determine their potency (e.g., IC₅₀ or EC₅₀ values).

Selectivity Profiling: The most potent compounds would be tested against a panel of related targets to assess their selectivity.

Mechanism of Action Studies: Further experiments would be conducted to elucidate the mechanism of action of the most promising compounds.

The results of these in vitro analyses would be used to refine the SAR and guide the design of the next generation of analogues.

Table 1: Hypothetical In Vitro Activity of this compound Derivatives

| Compound ID | R1 (at C5-OH) | R2 (at C2-Me) | R3 (Amide) | Target X IC₅₀ (µM) | Target Y IC₅₀ (µM) |

| Parent | H | CH₃ | CONH₂ | 10.5 | > 100 |

| Analog 1 | CH₃ | CH₃ | CONH₂ | 5.2 | > 100 |

| Analog 2 | H | CF₃ | CONH₂ | 25.1 | > 100 |

| Analog 3 | H | CH₃ | CONHCH₃ | 8.9 | 85.3 |

| Analog 4 | H | CH₃ | CONH-linker-N₃ | 12.3 | > 100 |

| Analog 5 | H | CH₃ | CONH-linker-Biotin | 15.8 | > 100 |

Utilization of this compound Derivatives as Chemical Probes for Target Elucidation and Pathway Studies

The ultimate goal of derivatizing this compound is to create chemical probes that can be used to study its biological function. These probes can be employed in a variety of applications:

Target Identification: Affinity-based probes, such as those functionalized with biotin, can be used to isolate the protein targets of the parent compound from cell lysates. The captured proteins can then be identified by mass spectrometry.

Cellular Imaging: Fluorescently labeled derivatives can be used to visualize the subcellular localization of the compound and its target in living cells using fluorescence microscopy.

Pathway Analysis: By treating cells with a potent and selective analogue, researchers can study the downstream effects on cellular signaling pathways using techniques such as transcriptomics, proteomics, and metabolomics. This can provide valuable insights into the biological role of the target protein.

In Vivo Studies: In some cases, probes can be developed for in vivo imaging applications, such as positron emission tomography (PET), to study the distribution and target engagement of the compound in a whole organism.

Through a systematic process of rational design, chemical synthesis, and biological evaluation, the this compound scaffold holds the potential to be developed into a versatile set of chemical probes for the exploration of new biology.

Future Research Directions and Advanced Applications in 4 Fluoro 5 Hydroxy 2 Methylbenzamide Chemistry

4-Fluoro-5-hydroxy-2-methylbenzamide as a Template for Rational Molecular Design

The unique substitution pattern of this compound makes it an intriguing template for rational molecular design. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa, while the hydroxyl and methyl groups offer specific points for hydrogen bonding and steric interactions with biological targets. nih.govpsu.edu Future research could leverage this scaffold to design focused libraries of derivatives aimed at specific enzyme families or receptor types. For instance, benzamide (B126) derivatives have been investigated as glucokinase activators for diabetes and as PARP-1 inhibitors in cancer therapy. nih.govnih.gov

Table 1: Potential Molecular Modifications of this compound for Targeted Biological Activity

| Modification Site | Potential Modification | Rationale for Biological Targeting |

| 5-Hydroxy Group | Etherification, Esterification | Modulate solubility and cell permeability, act as a prodrug |

| Amide Nitrogen | Alkylation, Arylation | Explore interactions with different binding pockets |

| Benzene (B151609) Ring | Addition of other functional groups | Enhance target specificity and potency |

| 2-Methyl Group | Replacement with larger alkyl groups | Probe steric constraints in the active site |

Integration into High-Throughput Screening (HTS) Libraries for Novel Biological Activity Discovery

High-throughput screening (HTS) remains a cornerstone of drug discovery, enabling the rapid assessment of large compound libraries for biological activity. nih.gov The inclusion of this compound and its derivatives into diverse HTS libraries could lead to the identification of novel biological targets. nih.gov The "drug-like" properties often associated with benzamide scaffolds, such as good oral bioavailability and metabolic stability, make them valuable additions to these collections. nih.gov Screening this compound against a wide array of assays could uncover unexpected activities, paving the way for new therapeutic applications.

Table 2: Illustrative High-Throughput Screening Cascade for this compound

| Screening Phase | Assay Type | Potential Targets | Hypothetical Outcome |

| Primary Screen | Biochemical Assay | Kinases, Proteases, GPCRs | Identification of initial hits against a specific target |

| Secondary Screen | Cell-Based Assay | Cancer cell lines, Neuronal cells | Confirmation of activity and assessment of cytotoxicity |

| Orthogonal Screen | Biophysical Assay (e.g., SPR) | Purified target protein | Validation of direct binding to the target |

| Lead Optimization | SAR Studies | Derivatives of the initial hit | Improvement of potency and selectivity |

Exploration of Unconventional Binding Mechanisms and Allosteric Modulation

While many drugs act at the active site of an enzyme or the orthosteric site of a receptor, there is growing interest in allosteric modulators that bind to a different site, thereby altering the target's conformation and activity. The structure of this compound may allow it to interact with allosteric pockets that are less conserved than active sites, potentially leading to greater selectivity. Future research could employ structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, in conjunction with computational modeling to investigate if this compound or its derivatives can induce or stabilize specific protein conformations through allosteric binding.

Development of Advanced Spectroscopic Probes for Real-Time Biological Monitoring

The inherent fluorescence of some aromatic compounds can be harnessed to create spectroscopic probes for monitoring biological processes in real-time. The fluorinated benzamide scaffold of this compound could be modified to develop such probes. For example, by attaching environmentally sensitive fluorophores, it might be possible to design probes that change their fluorescent properties upon binding to a specific target or in response to changes in the local cellular environment, such as pH or ion concentration. These tools would be invaluable for studying cellular signaling pathways and disease mechanisms at the molecular level.

Synergistic Approaches Combining Synthetic, Computational, and Mechanistic Studies

A comprehensive understanding of the therapeutic potential of this compound will necessitate a synergistic approach that integrates synthetic chemistry, computational modeling, and mechanistic biology. Synthetic chemists can create a library of analogues, which can then be evaluated in biological assays. nih.gov Concurrently, computational chemists can use molecular docking and molecular dynamics simulations to predict binding modes and guide the design of new derivatives. nih.govresearchgate.net Mechanistic studies would then elucidate the precise mode of action of the most promising compounds, providing a solid foundation for further development.

Opportunities for Interdisciplinary Research and Innovations in Chemical Biology

The exploration of this compound opens up numerous opportunities for interdisciplinary collaboration. Chemists, biologists, pharmacologists, and computational scientists would need to work together to unlock its full potential. Such collaborations could lead to innovations in chemical biology, such as the development of novel chemical tools to probe biological systems or the discovery of new drug targets and therapeutic strategies. The unique combination of functional groups on this molecule provides a rich platform for asking fundamental questions at the chemistry-biology interface.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Fluoro-5-hydroxy-2-methylbenzamide, and how can reaction conditions be optimized for higher yield?

- Methodology : A typical route involves coupling fluoro-substituted benzoic acid derivatives with methylamine precursors. For example, intermediates like 5-fluoro-2-methoxybenzamide (as seen in a patent for related pyrazole carboxamides ) can undergo demethylation to introduce the hydroxyl group. Optimization includes adjusting reaction temperature (e.g., 60–80°C for amidation), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., HATU for efficient coupling). Yield improvements may require iterative pH control (e.g., maintaining pH 7–8 during workup) and purification via recrystallization (e.g., using ethanol/water mixtures) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data be interpreted?

- Methodology :

- NMR : Analyze - and -NMR to confirm substituent positions. For instance, the fluorine atom at C4 causes deshielding of adjacent protons (e.g., C5-OH proton appears downfield near δ 10–12 ppm) .

- IR : Validate hydroxyl (broad peak ~3200–3400 cm) and amide carbonyl (sharp peak ~1650–1680 cm) groups .

- Mass Spectrometry : Use HRMS to confirm molecular ion ([M+H] at m/z 184.07 for CHFNO) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for this compound?

- Methodology : Contradictions may arise from dynamic effects like tautomerism or solvent interactions. For example, the hydroxyl group’s proton exchange in DMSO-d can broaden signals. Solutions include:

- Variable-temperature NMR to observe coalescence/decoalescence of peaks.

- Computational validation (DFT calculations) to predict chemical shifts and compare with experimental data .

- Alternative solvents (e.g., CDCl) to reduce hydrogen bonding interference .

Q. What computational strategies are recommended to predict the biological activity of this compound against enzyme targets?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., HDACs or kinases). Focus on hydrogen bonding with the hydroxyl/amide groups and hydrophobic contacts with the methyl/fluoro substituents .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and Hammett constants for fluorinated benzamides to predict IC values .

- MD Simulations : Assess binding stability over 100-ns trajectories, monitoring RMSD fluctuations (<2 Å for stable complexes) .

Q. How should a stability study be designed to evaluate this compound under varying pH and temperature conditions?

- Methodology :

- Forced Degradation : Expose the compound to pH 1–13 (HCl/NaOH buffers) at 40–80°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Identify major degradation products (e.g., hydrolyzed amide to carboxylic acid) via LC-MS .

- Solid-State Stability : Store under accelerated conditions (40°C/75% RH) and assess crystallinity changes via PXRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.